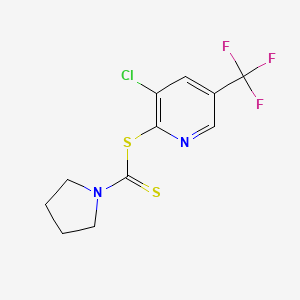

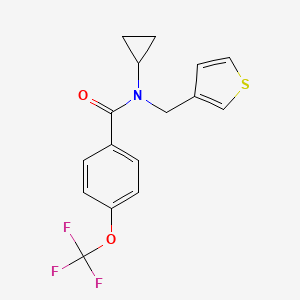

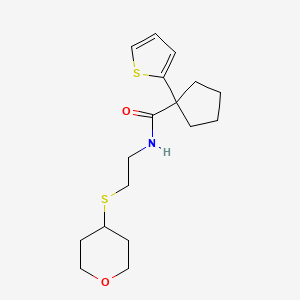

![molecular formula C20H16N4O B2961110 (E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)-1H-benzo[d]imidazole CAS No. 315699-62-8](/img/structure/B2961110.png)

(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The analysis of chemical reactions involving this compound would likely involve studying the changes it undergoes during reactions with other substances . A theoretical analysis of chemical reactions could be used to construct an efficient method for analyzing the structural variations of molecules and chemical reactions involving changes in molecular charge .Applications De Recherche Scientifique

Formation and Reactivity of N-Heterocyclic Carbenes

The formation of N-heterocyclic carbenes (NHCs) through tautomerization of mesomeric betaines and their reactivity has been a significant area of research. For instance, 2-(Imidazolium-1-yl)phenolates, which are conjugated heterocyclic mesomeric betaines, can tautomerize to NHCs and form complex compounds with palladium and boron. These compounds represent a new heterocyclic ring system, showcasing the versatility of imidazole derivatives in synthesizing new materials and catalysts (Ming Liu et al., 2016).

Fluorescent Sensors for Metal Ions

Benzimidazole and benzothiazole conjugated Schiff bases have been investigated as fluorescent sensors for metal ions like Al3+ and Zn2+. These compounds exhibit large Stokes shifts and good sensitivity/selectivity, making them potential tools for detecting metal ions in various environments (G. Suman et al., 2019).

Antitumor Agents

The synthesis and evaluation of 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazone derivatives as antitumor agents have shown promising results. Compounds with specific hydroxyl substitutions exhibited excellent antitumor activity, highlighting the potential of imidazole derivatives in cancer therapy (Zicheng Li et al., 2014).

Catalysis and Synthetic Applications

Ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands have been developed as efficient catalysts for C-N bond formation. These complexes facilitate reactions under solvent-free conditions, demonstrating the utility of imidazole derivatives in green chemistry and catalysis (S. N. R. Donthireddy et al., 2020).

Antibacterial and Antimicrobial Studies

Imidazolyl Schiff bases, triazoles, and azetidinones derived from benzylidenehydrazinyl imidazoles have been synthesized and evaluated for their antimicrobial activities. These compounds showed excellent antibacterial activity against various strains, indicating their potential in developing new antimicrobial agents (T. Rekha et al., 2019).

Orientations Futures

The future directions for research on this compound could involve exploring novel biocompatible materials, automating bioremediation, and converging with cutting-edge fields such as nanotechnology . This compound’s role in drug development and catalysis suggests it could be an essential component in advancing scientific discoveries.

Propriétés

IUPAC Name |

N-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O/c1-2-8-16(9-3-1)25-17-10-6-7-15(13-17)14-21-24-20-22-18-11-4-5-12-19(18)23-20/h1-14H,(H2,22,23,24)/b21-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCOZZLGDAWONE-KGENOOAVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)-1H-benzo[d]imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

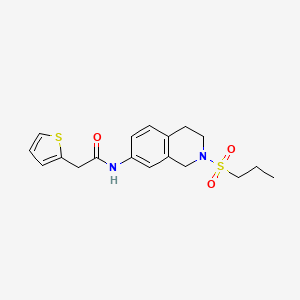

![8-(3-((3,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2961028.png)

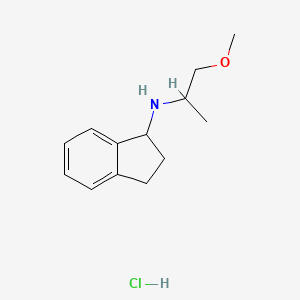

![[3-(Triazol-1-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2961030.png)

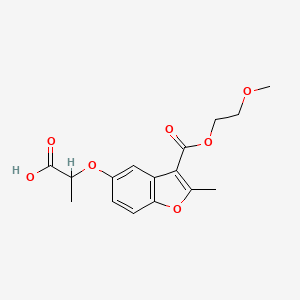

![Methyl 4-[({[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2961037.png)

![4-[2-(4-Chlorophenoxy)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2961038.png)

![N-(2,5-difluorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2961046.png)